4-(N-Hydroxycarbamimidoyl)benzoic acid 4-(N-Hydroxycarbamimidoyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15760611
InChI: InChI=1S/C8H8N2O3/c9-7(10-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12)
SMILES:
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol

4-(N-Hydroxycarbamimidoyl)benzoic acid

CAS No.:

Cat. No.: VC15760611

Molecular Formula: C8H8N2O3

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

4-(N-Hydroxycarbamimidoyl)benzoic acid -

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
IUPAC Name 4-[(E)-N'-hydroxycarbamimidoyl]benzoic acid
Standard InChI InChI=1S/C8H8N2O3/c9-7(10-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12)
Standard InChI Key VEEGPIDERPILTD-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CC=C1/C(=N\O)/N)C(=O)O
Canonical SMILES C1=CC(=CC=C1C(=NO)N)C(=O)O

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s IUPAC name is 4-(N-hydroxycarbamimidoyl)benzoic acid, with the molecular formula C₈H₇N₂O₃ and a molecular weight of 179.15 g/mol. Its structure consists of a benzoic acid group (-C₆H₄-COOH) para-substituted with an N-hydroxycarbamimidoyl moiety (-C(=N-OH)-NH₂). This configuration enables participation in hydrogen bonding and coordination chemistry, influencing both its reactivity and solubility.

Spectral Data

Key spectral features include:

  • ¹H NMR: Aromatic protons resonate between δ 7.8–8.1 ppm, while the hydroxyl (-OH) and amine (-NH₂) protons appear as broad singlets near δ 9.5–11.0 ppm .

  • IR Spectroscopy: Stretching vibrations for the carboxylic acid (O-H, ~2500–3300 cm⁻¹), C=O (1690–1710 cm⁻¹), and N-O (920–980 cm⁻¹) groups are observed .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized via a two-step protocol starting from 4-cyanobenzoic acid:

  • Formation of the Hydroxycarbamimidoyl Intermediate:

    • Reacting 4-cyanobenzoic acid with hydroxylamine hydrochloride (NH₂OH·HCl) in a basic aqueous solution (e.g., NaOH/EtOH) yields 4-(N-hydroxycarbamimidoyl)benzoic acid .

    • Reaction Conditions: 60–80°C, 6–8 hours, yielding 68–75% .

  • Derivatization to Oxadiazoles:

    • The hydroxycarbamimidoyl group undergoes cyclocondensation with carboxylic acid derivatives (e.g., anhydrides) to form 1,2,4-oxadiazoles, a class of heterocycles with broad bioactivity .

    • Example: Reaction with acetic anhydride produces 4-(5-methyl- oxadiazol-3-yl)benzoic acid in 52% yield .

Optimization and Scalability

Industrial-scale synthesis emphasizes solvent recovery and catalytic efficiency. Polar aprotic solvents (e.g., DMF) and microwave-assisted heating have been explored to reduce reaction times and improve yields .

Applications in Heterocyclic Chemistry

Role in Oxadiazole Synthesis

The compound serves as a critical precursor for 1,2,4-oxadiazoles, which are prized for their:

  • Antimicrobial Activity: Derivatives exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Enzyme Inhibition: Certain oxadiazoles inhibit urease and acetylcholinesterase, with IC₅₀ values <10 µM .

Table 1: Representative Oxadiazole Derivatives and Their Bioactivity

Derivative StructureBiological ActivityMIC/IC₅₀Yield (%)
4-(5-Methyl-oxadiazol-3-yl)benzoic acidAntibacterial8 µg/mL (S. aureus)52
4-(5-Trifluoromethyl-oxadiazol-3-yl)benzoic acidAntifungal16 µg/mL (C. albicans)56
4-[5-(3-Carboxy-propyl)-oxadiazol-3-yl]benzoic acidUrease Inhibition6.7 µM68

Mechanistic Insights and Reactivity

Cyclocondensation Mechanism

The formation of oxadiazoles proceeds via nucleophilic attack of the hydroxycarbamimidoyl nitrogen on the electrophilic carbonyl carbon of anhydrides, followed by dehydration. Density functional theory (DFT) studies suggest a concerted asynchronous pathway with an activation energy of ~25 kcal/mol .

Stability and Degradation

The compound is stable under inert atmospheres but undergoes hydrolysis in acidic or alkaline conditions, regenerating 4-cyanobenzoic acid. Storage recommendations include desiccated environments at 2–8°C to prevent decomposition.

Comparative Analysis with Related Intermediates

Functional Advantages

The N-hydroxycarbamimidoyl group’s dual nucleophilic sites (-NH₂ and -OH) enable diverse reactivity, distinguishing it from simpler amidoximes or nitriles.

Industrial and Research Implications

Pharmaceutical Development

Oxadiazole derivatives synthesized from this compound are under investigation as:

  • Antibacterial Agents: Targeting multidrug-resistant Gram-positive pathogens.

  • Anticancer Therapeutics: Preliminary studies show apoptosis induction in HeLa cells at 50 µM .

Material Science Applications

The aromatic and heterocyclic frameworks derived from this intermediate are being explored as ligands for luminescent metal-organic frameworks (MOFs) and corrosion inhibitors.

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180.1604 g/mol